Dovitinib dilactic acid is a specific form of dovitinib, a multi-target tyrosine kinase inhibitor with potent activity against various receptor tyrosine kinases (RTKs) [, ]. While its primary target is vascular endothelial growth factor receptor (VEGFR), it also inhibits other RTKs, including fibroblast growth factor receptors (FGFRs) and platelet-derived growth factor receptors (PDGFRs) [, , ]. In research settings, dovitinib dilactic acid has been investigated for its potential anti-tumor effects in various cancer models [, , , ].
Dovitinib dilactic acid, also known as TKI258, is a small-molecule inhibitor that targets various receptor tyrosine kinases involved in cancer progression and angiogenesis. This compound primarily inhibits fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and other kinases such as c-KIT and platelet-derived growth factor receptors (PDGFRs) . Dovitinib dilactic acid has shown promise in preclinical studies for its ability to reduce tumor growth and mitigate tumor-induced bone changes, particularly in models of advanced breast cancer with bone metastases .
Dovitinib dilactic acid is classified as a multitargeted receptor tyrosine kinase inhibitor. It is derived from the compound CHIR-258 and has been primarily developed for research purposes to explore its effects on solid tumors and hematologic malignancies . The compound is often sourced from chemical suppliers for laboratory research and has been extensively studied in various experimental models.
The synthesis of dovitinib dilactic acid involves several steps, typically starting from simpler organic compounds. While specific detailed synthetic pathways are proprietary, the general approach includes:
Dovitinib dilactic acid is synthesized under controlled conditions to maintain its structural integrity. The use of solvents, temperature control, and reaction times are optimized to yield a high-quality product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of dovitinib dilactic acid is , with a molecular weight of approximately 396.44 g/mol. Its structure features a complex arrangement that includes multiple aromatic rings and functional groups critical for its biological activity.
Dovitinib dilactic acid undergoes various chemical reactions that are crucial for its function as an inhibitor:
The inhibition constants (IC50 values) for dovitinib dilactic acid have been determined through enzyme assays, revealing its potency against various kinases involved in tumorigenesis .
Dovitinib dilactic acid exerts its therapeutic effects primarily through the inhibition of FGFRs. By blocking these receptors, it disrupts signaling pathways that promote tumor growth and metastasis:
In preclinical studies, treatment with dovitinib dilactic acid resulted in significant decreases in tumor burden and improvements in bone mineral density compared to control groups .
Relevant analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time.
Dovitinib dilactic acid is primarily used in scientific research focused on cancer therapies. Its applications include:
Dovitinib dilactic acid (CAS 852433-84-2), also known as TKI258 dilactic acid or CHIR-258 dilactic acid, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor formulated as a dilactic acid salt to enhance solubility and bioavailability. Its molecular formula is C₂₇H₃₃FN₆O₇, with a molecular weight of 572.59 g/mol [1] [3] [8]. The compound comprises a quinolinone core fused with a benzimidazole group, featuring a 4-methylpiperazine substituent that contributes to its kinase affinity. The dilactic acid component (two lactic acid molecules) forms a stable salt with the base compound (dovitinib), optimizing physicochemical properties for experimental use [7] [8].
Table 1: Molecular Properties of Dovitinib Dilactic Acid
Property | Value |
---|---|
CAS Number | 852433-84-2 |
Molecular Formula | C₂₇H₃₃FN₆O₇ |
Molecular Weight | 572.59 g/mol |
Purity | ≥99% |
SMILES | CC(O)C(O)=O.CC(O)C(O)=O.O=C1NC2=C(C(F)=CC=C2)C(N)=C1C3=NC4=CC=C(N5CCN(C)CC5)C=C4N3 |
Key Structural Features | Quinolinone-benzimidazole core; 4-methylpiperazine; dilactic acid salt |
Pharmacologically, dovitinib dilactic acid inhibits angiogenesis and tumor growth by targeting critical RTKs:
Synthesis: While detailed synthetic routes are proprietary, the final compound is purified to ≥99% purity, as confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry [1] [6]. The dilactic acid salt formation occurs during the final crystallization step, improving aqueous solubility compared to the free base [8].
Stability: The compound exhibits moderate stability under physiological conditions but requires strict storage protocols:
Table 2: Stability and Handling Guidelines
Condition | Recommendation |
---|---|
Solid Storage | -20°C; desiccated; protected from light |
Shelf Life (solid) | >3 years |
Stock Solution Storage | 0–4°C (short-term); -20°C (long-term) |
Solubility (DMSO) | ≥30 mg/mL (52.39 mM) |
Stability in Solution | Avoid repeated freeze-thaw cycles |
Absorption: Dovitinib dilactic acid demonstrates moderate oral bioavailability (40–60% in murine models) due to its solubility-enhanced formulation. After a 40 mg/kg oral dose in mice, peak plasma concentration (Cₘₐₓ) is achieved within 2–4 hours. The compound’s amphiphilic properties facilitate tumor penetration, with intratumoral concentrations exceeding plasma levels by 3-fold [2] [5] [6].
Metabolism: Hepatic metabolism primarily involves cytochrome P450 (CYP3A4), generating inactive metabolites through:
Excretion: The compound is eliminated predominantly via fecal excretion (70–80%), with renal clearance accounting for 20–30%. Its elimination half-life (t₁/₂) in mice is approximately 8–10 hours, supporting once-daily dosing in experimental models [2] [6].
Table 3: Key Pharmacokinetic Parameters in Preclinical Models
Parameter | Value | Notes |
---|---|---|
Oral Bioavailability | 40–60% | Balb/c nude mice |
Tₘₐₓ (time to Cₘₐₓ) | 2–4 hours | After 40 mg/kg oral dose |
Half-life (t₁/₂) | 8–10 hours | |
Fecal Excretion | 70–80% | Parent compound & metabolites |
Renal Excretion | 20–30% | |
Plasma Protein Binding | ~95% | Albumin-dependent |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7